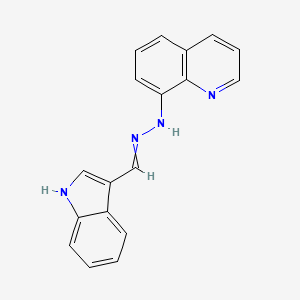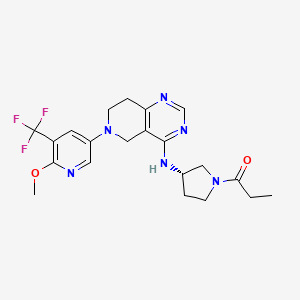![molecular formula C22H27N7O3 B608577 (S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate CAS No. 1116570-97-8](/img/structure/B608577.png)
(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LIMK-IN-14 is a potent and selective LIMK inhibitor.
Scientific Research Applications
Antiproliferative Activity
- Synthesis and Evaluation : A study by Mallesha et al. (2012) synthesized derivatives similar to the compound , demonstrating antiproliferative effects against various human cancer cell lines. The findings indicated potential anticancer properties, warranting further research (Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Properties
- Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel derivatives that exhibited significant inhibitory activity on COX-2 enzymes, with notable analgesic and anti-inflammatory effects. This research suggests potential therapeutic applications in managing inflammation and pain (Abu‐Hashem et al., 2020).
Metabolic Pathway Analysis
- Metabolism of Antineoplastic Agents : Gong et al. (2010) investigated the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor with a structure similar to the compound . This study provided insights into the metabolic pathways, crucial for understanding the pharmacokinetics and potential therapeutic applications of similar compounds (Gong et al., 2010).
Antimicrobial Activity
- Evaluation of Dithiocarbamate Derivatives : Yurttaş et al. (2016) synthesized and evaluated derivatives for antimicrobial activity. The study found significant antimicrobial properties in some compounds, suggesting potential use in combating microbial infections (Yurttaş et al., 2016).
Anti-Angiogenic and DNA Cleavage Properties
- Synthesis and Biological Evaluation : Kambappa et al. (2017) synthesized novel derivatives and assessed their ability to inhibit angiogenesis and interact with DNA. The study revealed that certain derivatives had notable anti-angiogenic and DNA cleavage activities, which could be valuable in cancer treatment (Kambappa et al., 2017).
properties
CAS RN |
1116570-97-8 |
|---|---|
Product Name |
(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate |
Molecular Formula |
C22H27N7O3 |
Molecular Weight |
437.5 |
IUPAC Name |
(S)-3-(2-Methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate |
InChI |
InChI=1S/C22H27N7O3/c1-14-11-23-19-18(14)20(25-13-24-19)28-8-9-29(15(2)12-28)21(30)26-16-6-5-7-17(10-16)32-22(31)27(3)4/h5-7,10-11,13,15H,8-9,12H2,1-4H3,(H,26,30)(H,23,24,25)/t15-/m0/s1 |
InChI Key |
MVPARBNSRQJBEM-HNNXBMFYSA-N |
SMILES |
O=C(OC1=CC=CC(NC(N2[C@@H](C)CN(C3=C4C(NC=C4C)=NC=N3)CC2)=O)=C1)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LIMK-IN-14; LIMK IN 14; LIMKIN14; LIMK inhibitor 14; LIMK inhibitor-14; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)
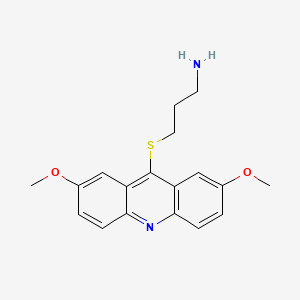
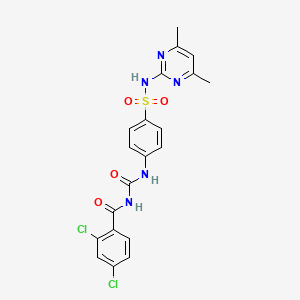
![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)
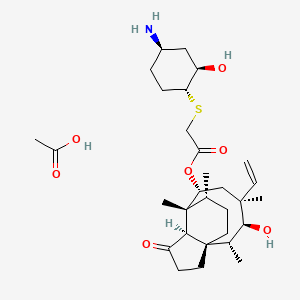
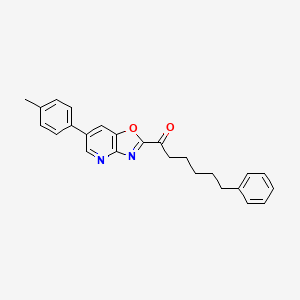
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
